molecular formula C10H16S B13961222 6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl- CAS No. 6784-08-3

6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl-

Cat. No.: B13961222
CAS No.: 6784-08-3
M. Wt: 168.30 g/mol
InChI Key: ODZMYNHWVMNAFY-UHFFFAOYSA-N
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Description

6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl- is an organic compound with the molecular formula C10H16S. It is a bicyclic compound containing a sulfur atom, which contributes to its unique chemical properties. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diene with a thiol in the presence of a catalyst to form the bicyclic structure. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of advanced catalytic systems can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl- exerts its effects involves interactions with various molecular targets and pathways. The sulfur atom plays a crucial role in these interactions, often participating in redox reactions and forming stable complexes with metal ions. These interactions can influence the compound’s reactivity and stability, making it a valuable tool in both chemical and biological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl- is unique due to the presence of the double bond and the specific arrangement of the sulfur atom within the bicyclic structure. This configuration imparts distinct chemical properties, such as enhanced reactivity and stability, which are not observed in its saturated counterparts .

Properties

CAS No.

6784-08-3

Molecular Formula

C10H16S

Molecular Weight

168.30 g/mol

IUPAC Name

4,7,7-trimethyl-6-thiabicyclo[3.2.1]oct-3-ene

InChI

InChI=1S/C10H16S/c1-7-4-5-8-6-9(7)11-10(8,2)3/h4,8-9H,5-6H2,1-3H3

InChI Key

ODZMYNHWVMNAFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2CC1SC2(C)C

Origin of Product

United States

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